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Compound of Interest

Compound Name:
Thalidomide-NH-CBP/p300 ligand

2

Cat. No.: B8201658

Get Quote

Application Note: Optimization of Solvent Vehicles for Intraperitoneal (IP) Injection of P-007

Note on Compound Identity
For the purpose of this technical guide, P-007 is identified as Thalidomide-NH-CBP/p300
ligand 2 (CAS: 2484739-21-9), a PROTAC-based degrader.[1][2] Due to its high molecular

weight (~922 Da) and significant lipophilicity, P-007 presents classic "brick dust" solubility

challenges.[1] If your "P-007" refers to a proprietary internal code, follow the "Universal

Lipophilic Protocol" outlined in Section 3.

Executive Summary
Intraperitoneal (IP) delivery of PROTACs like P-007 requires a delicate balance between

solubility (preventing precipitation in the peritoneal cavity) and biocompatibility (preventing

peritonitis or vehicle-induced toxicity).[1] P-007 is practically insoluble in pure aqueous media.

[1]

This guide details a Tiered Solubilization Strategy, moving from standard co-solvents to

advanced surfactant-based systems.[1] The recommended "Gold Standard" vehicle for P-007

is 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline, capable of sustaining

concentrations up to 2 mg/mL.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8201658#bc-rfq
https://www.benchchem.com/product/b8201658/docs?utm_src=pdf-body#solvent-vehicles-for-ip-injection-of-p-007
https://www.benchchem.com/product/b8201658/docs?utm_src=pdf-body#solvent-vehicles-for-ip-injection-of-p-007
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.medchemexpress.com/thalidomide-nh-cbp-p300-ligand-2.html
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Profile & Vehicle Logic
The Challenge: Why Saline Fails
P-007 possesses a large hydrophobic scaffold (Thalidomide moiety + Linker + CBP ligand).[1]

Direct addition to saline results in immediate precipitation.[1] Injecting a suspension IP is

strongly discouraged as it leads to:

Erratic Bioavailability: Dissolution-limited absorption.[1]

Local Toxicity: Granuloma formation on the peritoneum.[1]

Abdominal Adhesions: Physical irritation from crystal deposits.[1]

The Solution: The "Co-Solvent Trap"
We utilize a multi-component system where each ingredient plays a specific mechanistic role:

Component Role Mechanism Limit (Mouse IP)

DMSO Primary Solvent

Disrupts crystal lattice;

solubilizes the core

molecule.[1]

< 10-15%

PEG 300 Co-solvent

Increases dielectric

constant; prevents

precipitation upon

dilution.[1]

< 50%

Tween 80 Surfactant

Forms micelles to

encapsulate P-007

molecules; prevents

aggregation.

< 5%

Saline Diluent

Provides isotonicity to

prevent osmotic shock

to tissues.[1]

Balance

Protocol: Preparation of P-007 for IP Injection
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Materials Required
P-007 (Solid powder, stored at -20°C)[1]

DMSO (Anhydrous, sterile filtered, Sigma D2650 or equiv)[1]

PEG 300 (Polyethylene glycol 300, MedChemExpress or equiv)[1]

Tween 80 (Polysorbate 80, low peroxide grade)[1]

0.9% Saline (Sterile)[1][3]

Vortex mixer and Sonicator (Water bath)[1]

Workflow Diagram: The "Clear Solution" Pathway
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Weigh P-007 Powder

1. Add 10% volume DMSO
(Primary Solubilization)

Sonicate (37°C, 5 min)

Is it Clear?

2. Add 40% volume PEG 300
(Stabilization)

Yes

Precipitation Detected
DO NOT INJECT

No (Insoluble in DMSO)

3. Add 5% volume Tween 80
(Micelle Formation)

4. Add 45% volume Warm Saline
(Dilution - Dropwise!)

Ready for Injection
(Clear Solution)

Click to download full resolution via product page

Caption: Step-by-step solubilization workflow ensuring P-007 remains in solution during the

transition from organic to aqueous phase.
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Step-by-Step Procedure (Example: 2 mg/mL
Formulation)
Target Volume: 1000 µL (1 mL) Target Dose: 10 mg/kg for a 20g mouse (100 µL injection

volume)[1]

Weighing: Weigh 2.0 mg of P-007 powder into a sterile 1.5 mL microcentrifuge tube.

Primary Solubilization (DMSO):

Add 100 µL of DMSO.[1]

Vortex vigorously for 30 seconds.

Critical Check: The solution must be completely clear. If particles persist, sonicate at 37°C

for 5 minutes.

Co-Solvent Addition (PEG 300):

Add 400 µL of PEG 300.[1]

Vortex for 10 seconds. The solution becomes viscous but should remain clear.[1]

Surfactant Addition (Tween 80):

Add 50 µL of Tween 80.[1]

Vortex gently.[1] Avoid excessive foaming.[1]

Aqueous Dilution (Saline) - The Danger Zone:

Pre-warm the 0.9% Saline to 37°C.[1]

Add 450 µL of Saline dropwise while vortexing gently.

Why Dropwise? Rapid addition of water can cause "solvent shock," forcing the drug to

crash out of solution before micelles can form.[1]
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Final Inspection: Hold the tube up to a light source. The liquid should be clear to slightly

opalescent.[1] If cloudy or white precipitate is visible, do not inject.[1]

Self-Validating the Vehicle (Control Experiments)
Before the main study, you must validate that the vehicle itself is not confounding your data.[1]

Experiment A: The "Mock" Injection Inject 3 mice with the vehicle only (10% DMSO/40%

PEG/5% Tween/45% Saline) at 5 mL/kg (100 µL per 20g mouse).[1]

Monitor: Grimacing (pain), lethargy, or weight loss over 24 hours.[1]

Pass Criteria: No behavioral changes; <5% weight loss.

Experiment B: Stability Benchmarking Leave the prepared P-007 solution on the bench at room

temperature for 4 hours.

Monitor: Check for crystal formation every hour.

Pass Criteria: Solution remains clear for the duration of the dosing session.

Troubleshooting & Alternative Vehicles
If the standard protocol causes toxicity or fails to solubilize higher doses (>5 mg/mL), utilize the

following decision matrix:
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Issue Observation Adjustment

Precipitation
White cloudiness upon adding

saline.[1]

Switch to Cyclodextrins:

Replace the

PEG/Tween/Saline mix with

30% HP-β-CD (Hydroxypropyl-

beta-cyclodextrin) in water.

Dissolve drug in minimal

DMSO first, then add 30% CD

solution.[1]

Toxicity
Mice show writhing or inactivity

immediately post-injection.[1]

Reduce DMSO: Lower DMSO

to 5%. Increase PEG 300 to

50%.

Viscosity
Solution is too thick to inject

easily.[1]

Reduce PEG: Lower PEG 300

to 30% and increase Saline.

Note: This may lower solubility

limit.

Alternative Formulation: Cyclodextrin (The "Gentle"
Option)
For sensitive models (e.g., SCID mice), the high solvent load of the standard protocol may be

toxic.[1]

Dissolve P-007 in 5% DMSO.

Add 40% HP-β-CD (w/v) in PBS slowly.

Sonicate for 10-20 minutes. Note: This often achieves lower concentrations (0.5 - 1 mg/mL)

but is much better tolerated.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

